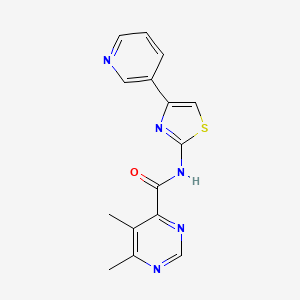
5-(Difluoromethyl)pyridine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)pyridine-3-sulfonyl chloride is a chemical compound with the CAS Number: 1780034-60-7 . It has a molecular weight of 227.62 . The IUPAC name for this compound is 5-(difluoromethyl)pyridine-3-sulfonyl chloride .
Synthesis Analysis
The synthesis of difluoromethylated products has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The InChI code for 5-(Difluoromethyl)pyridine-3-sulfonyl chloride is 1S/C6H4ClF2NO2S/c7-13(11,12)5-1-4(6(8)9)2-10-3-5/h1-3,6H .Chemical Reactions Analysis
The compound is used in the olefination of ketones and aldehydes to form gem-difluoro olefins under basic conditions . It is also used as a crucial intermediate toward making 1,1-difluorinated alkyl chains for the alkylation of heterocycles .Physical And Chemical Properties Analysis
The compound has a boiling point of 327.6±42.0 °C (Predicted), a density of 1.545±0.06 g/cm3 (Predicted), and a pKa of -3.44±0.23 (Predicted) .Scientific Research Applications
Medicinal Chemistry and Drug Development
Olefination Reactions:- 5-(Difluoromethyl)pyridine-3-sulfonyl chloride serves as a reagent in the olefination of ketones and aldehydes. Under basic conditions, it facilitates the formation of gem-difluoro olefins, which are valuable intermediates in drug synthesis .
- This compound plays a crucial role as an intermediate in the synthesis of 1,1-difluorinated alkyl chains. These chains are essential for the alkylation of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals .
Chemical Biology
Labeling and Probing:- Researchers use 5-(Difluoromethyl)pyridine-3-sulfonyl chloride as a labeling agent to introduce a difluoromethyl group into specific molecules. This modification allows for the study of biological processes and interactions .
Safety and Hazards
Future Directions
While the future directions for this specific compound are not explicitly mentioned in the search results, it is known that the development of fluorinated organic chemicals is becoming an increasingly important research topic . Many novel applications of trifluoromethylpyridines are expected to be discovered in the future .
properties
IUPAC Name |
5-(difluoromethyl)pyridine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2NO2S/c7-13(11,12)5-1-4(6(8)9)2-10-3-5/h1-3,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBAXOKYCKNZNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1S(=O)(=O)Cl)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Cyclohexyl(methyl)amino)-3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)propan-2-ol hydrochloride](/img/structure/B2483181.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2483183.png)
![1-[1-(3-p-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-ethanol](/img/structure/B2483184.png)
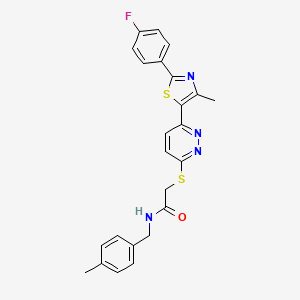

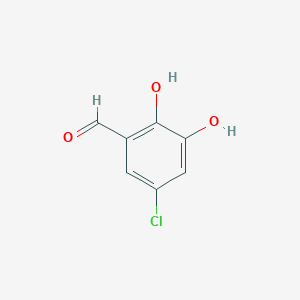
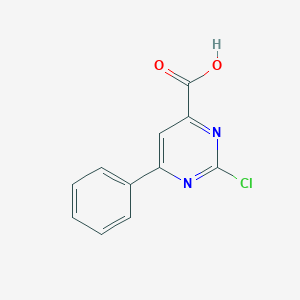
![4-methyl-N-{[4-(piperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B2483190.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2483191.png)
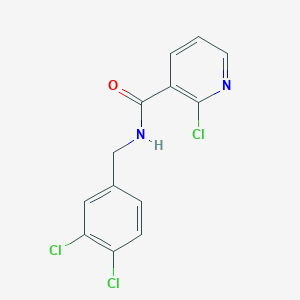
![2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]aniline](/img/structure/B2483194.png)
![6-Azaspiro[3.5]nonane-7-carboxylic acid hydrochloride](/img/structure/B2483195.png)
